molecular formula C12H17NO2 B8336835 D,L-Phe(alphaEt)-OMe

D,L-Phe(alphaEt)-OMe

Cat. No.: B8336835
M. Wt: 207.27 g/mol
InChI Key: GIWVTXJBLQUXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D,L-Phe(alphaEt)-OMe is an organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an amino group, a benzyl group, and a methyl ester functional group. It is widely used in organic synthesis and has applications in various fields such as medicinal chemistry, peptide synthesis, and polymer materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D,L-Phe(alphaEt)-OMe typically involves the esterification of the corresponding amino acid. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .

Industrial Production Methods: Industrial production of amino acid methyl esters often employs similar esterification techniques but on a larger scale. The use of protic acids such as gaseous hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as thionyl chloride, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: D,L-Phe(alphaEt)-OMe can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

D,L-Phe(alphaEt)-OMe has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D,L-Phe(alphaEt)-OMe involves its interaction with various molecular targets and pathways. The compound can act as a precursor in the synthesis of peptides and other biologically active molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to the desired chemical transformations.

Comparison with Similar Compounds

  • 2-Amino-2-phenylbutyric acid methyl ester
  • 2-Amino-2-(4-methylbenzyl)butyric acid methyl ester
  • 2-Amino-2-(4-chlorobenzyl)butyric acid methyl ester

Comparison: D,L-Phe(alphaEt)-OMe is unique due to its specific structural features, such as the benzyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 2-amino-2-benzylbutanoate

InChI

InChI=1S/C12H17NO2/c1-3-12(13,11(14)15-2)9-10-7-5-4-6-8-10/h4-8H,3,9,13H2,1-2H3

InChI Key

GIWVTXJBLQUXGM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=CC=C1)(C(=O)OC)N

Origin of Product

United States

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